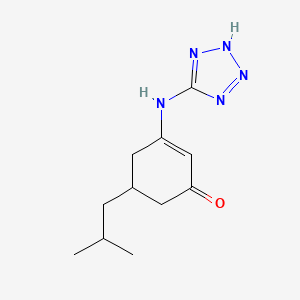

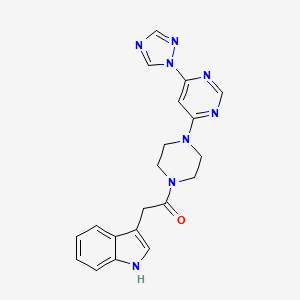

5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

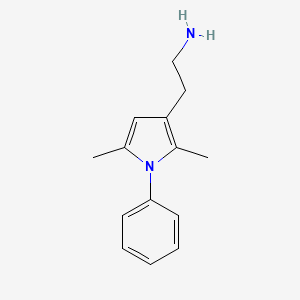

The synthesis of pyrazole derivatives often involves the modification of substituents on the pyrazole ring to enhance biological activity. For instance, a series of 5-(biphenyl-4-ylmethyl)pyrazoles were synthesized with various substituents, demonstrating that a propyl or butyl group at position 1 and a carboxylic acid group at position 4 are essential for high affinity as angiotensin II antagonists . Similarly, the synthesis of aryl pyrazole derivatives containing 5-fluorouracil involved the key intermediate 1-aryl-3-methyl-1H-pyrazole-5-carboxylic acid, indicating the importance of the carboxylic acid group at position 4 for the desired insecticidal activities .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques and crystallography. For example, the crystal structure of a pyrazole derivative was elucidated, revealing the importance of intermolecular hydrogen bonds in stabilizing the crystal packing . Similarly, the crystal structure of another pyrazole compound was determined, highlighting the significance of regiospecific synthesis and the role of X-ray analysis in confirming the structure .

Chemical Reactions Analysis

Pyrazole derivatives undergo various functionalization reactions. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine resulted in the formation of a 1H-pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative, showcasing the reactivity of the carboxylic acid group . The condensation of dimethylamine with a pyrazole carboxylic acid intermediate led to the synthesis of a pyrazolo[1,5-a]pyrimidine derivative with significant inhibition of cancer cell proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of a small energy gap between the frontier molecular orbitals in a pyrazole derivative was responsible for its nonlinear optical activity . The presence of fluorine atoms in the pyrazole ring can significantly affect the electronic properties and reactivity of the compound, as seen in the synthesis of fluorine-containing pyrazoles .

Scientific Research Applications

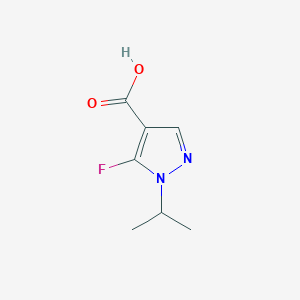

Fluorination of Heteroaromatic Carboxylic Acids A study by Yuan, Yao, & Tang (2017) explored the transition-metal-free decarboxylative fluorination of electron-rich five-membered heteroaromatics, including pyrazolecarboxylic acids. The process, involving Selectfluor, was effective in synthesizing fluorinated products, highlighting a method for modifying pyrazolecarboxylic acids.

Crystal Structures of Pyrazolines Loh et al. (2013) synthesized various pyrazole compounds, including one similar to 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, and analyzed their crystal structures. This research, detailed in Loh et al. (2013), contributes to the understanding of molecular structures and interactions in pyrazole derivatives.

Fluorescent Tagging for Carbohydrate Analysis Cai et al. (2014) investigated the use of a pyrazole derivative as a fluorescent labeling reagent for sugars. This research, found in Cai et al. (2014), demonstrates the application of pyrazole derivatives in biochemistry, particularly for sensitive detection in carbohydrate analysis.

Synthesis and Antimicrobial Activity Puthran et al. (2019) studied the synthesis of novel Schiff bases using pyrazole-4-carboxaldehyde derivatives and their antimicrobial activity. The findings, presented in Puthran et al. (2019), suggest potential applications of these compounds in developing new antimicrobial agents.

Insecticidal Evaluation of Aryl Pyrazole Compounds Chen et al. (2014) synthesized aryl pyrazole derivatives containing 5-fluorouracil and evaluated their insecticidal activities. This study, outlined in Chen et al. (2014), indicates the potential of pyrazole derivatives in the development of new insecticides.

Fluorescent Sensors for Anion Detection Yang et al. (2011) developed a pyrazole-based fluorescent sensor for fluoride anion detection. Their research, found in Yang et al. (2011), demonstrates the application of pyrazole derivatives in the development of selective and sensitive sensors for anions.

Safety And Hazards

properties

IUPAC Name |

5-fluoro-1-propan-2-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWWNHCOEUXJLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid](/img/structure/B2524954.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2524955.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2524959.png)

![Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2524963.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)

![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524968.png)

![1-(4-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524969.png)

![1-(4-Fluorophenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2524971.png)

![Methyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2524975.png)